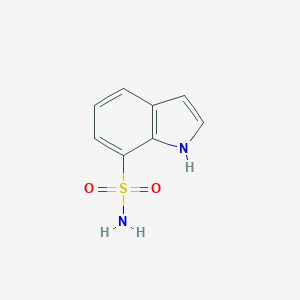

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Descripción general

Descripción

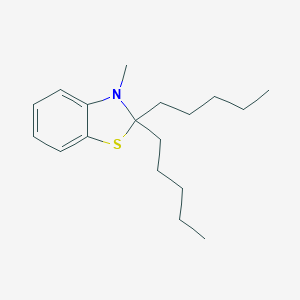

"(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine" is a chiral auxiliary used in the synthesis of various organic compounds. It's known for its role in stereo-selective synthesis processes, contributing to the creation of enantiomerically pure substances.

Synthesis Analysis

The synthesis of this compound involves the microwave-assisted preparation of Schöllkopf's bis-lactim ether chiral auxiliaries, highlighting an efficient methodology for laboratory-scale production. This process utilizes microwave-assisted heating in water, avoiding reactions at low temperatures and the use of high-boiling solvents, providing a high-yield, multigram scale production of the compound (Carlsson et al., 2006).

Molecular Structure Analysis

Molecular structure and chemical properties of similar pyrazine derivatives have been studied, including the analysis of liquid-crystalline materials based on rhodium carboxylate coordination polymers and their pyrazine adducts. These studies provide insights into the complex structures and mesomorphic properties of related compounds (Rusjan et al., 2002).

Chemical Reactions and Properties

Research on the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions demonstrates the versatility of pyrazine derivatives in chemical synthesis. The ability to tune catalysts and reaction conditions to favor the formation of either pyrroles or pyrazines showcases the chemical reactivity of these compounds (Rostovskii et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of "(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine" are not directly available, research on related pyrazine derivatives highlights the importance of molecular structure in determining physical properties such as liquid-crystalline behavior, melting points, and solubility.

Chemical Properties Analysis

The chemical properties of pyrazine derivatives are influenced by their molecular structure, with studies showing how variations in substitution patterns affect reactivity, stability, and interaction with other molecules. The regiospecific deuteriation of chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazines, for example, demonstrates the precise control over chemical modifications without disturbing the stereogenic center, providing access to α-deuteriated α-amino acids (Rose et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis of Silicon- and Germanium-Containing α-Amino Acids and Peptides : It serves as a starting material for the synthesis of silicon- and germanium-containing α-amino acids and peptides, contributing to studies on C/Si/Ge bioisosterism (Tacke et al., 2000).

Isotopically Labelled α-Amino Acids : The synthesis of site-specific isotopically labelled (L- and D-) α-amino acids uses (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (Raap et al., 1995).

Enzymatic Resolution Leading to Polyfunctionalized Amino Acids and Dipeptides : Its enzymatic resolution leads to the production of polyfunctionalized amino acids and dipeptides (Cremonesi et al., 2009).

Diastereoselective Aldol-Type Reaction for Asymmetric Synthesis : This compound is involved in a diastereoselective aldol-type reaction, useful for the asymmetric synthesis of α-substituted serines (Sano et al., 1995).

Microwave-Assisted Synthesis of Bis-lactim Ethers : It facilitates microwave-assisted synthesis of bis-lactim ethers in high yields on a multigram scale (Carlsson et al., 2006).

Pyrolysis Producing 3-Benzyl-2,5-Diethoxypyrazine : The pyrolysis of this compound yields 3-benzyl-2,5-diethoxypyrazine, a chemical of interest (Blake et al., 1972).

Diastereoselective Alkylation in Asymmetric Synthesis : Its diastereoselective alkylation leads to asymmetric synthesis of α-alkylated serines (Sano et al., 1998).

Antitumor Activity : A racemic derivative, ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, has shown antitumor activity in vivo experiments (Temple & Rener, 1989).

Stereocontrolled Synthesis of Azatyrosines : The synthesis of (R)- and (S)-azatyrosine from this compound has good yields and high electroenzymatic activity (Croce et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZLOIRFUQOPL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=N[C@@H](C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416071 | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

CAS RN |

110117-71-0 | |

| Record name | (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110117-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)